ethyl 6-bromo-5-hydroxy-1-methyl-2-(2-oxoethyl)-1H-indole-3-carboxylate
Overview
Description
Ethyl 6-bromo-5-hydroxy-1-methyl-2-(2-oxoethyl)-1H-indole-3-carboxylate is a complex organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a bromine atom, a hydroxyl group, and an ester functional group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-5-hydroxy-1-methyl-2-(2-oxoethyl)-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common method starts with the bromination of 5-hydroxy-1-methylindole, followed by esterification and subsequent functional group modifications to introduce the oxoethyl group. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize efficiency and minimize waste. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-5-hydroxy-1-methyl-2-(2-oxoethyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, or the oxoethyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium azide (NaN₃) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield an indole-3-carboxaldehyde, while substitution of the bromine atom with an amine could produce an indole-3-carboxamide derivative.
Scientific Research Applications
Ethyl 6-bromo-5-hydroxy-1-methyl-2-(2-oxoethyl)-1H-indole-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its potential pharmacological properties are of interest for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-5-hydroxy-1-methyl-2-(2-oxoethyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and hydroxyl group allows it to form hydrogen bonds and halogen interactions, which can modulate the activity of biological molecules. The ester group may also undergo hydrolysis, releasing the active indole derivative that can further interact with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-bromo-5-hydroxy-1-methylindole-3-carboxylate: Lacks the oxoethyl group, making it less versatile in certain reactions.
Ethyl 5-hydroxy-1-methyl-2-(2-oxoethyl)-1H-indole-3-carboxylate: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
Ethyl 6-bromo-1-methyl-2-(2-oxoethyl)-1H-indole-3-carboxylate: Lacks the hydroxyl group, affecting its ability to participate in hydrogen bonding.
Uniqueness
Ethyl 6-bromo-5-hydroxy-1-methyl-2-(2-oxoethyl)-1H-indole-3-carboxylate is unique due to the combination of functional groups it possesses. This allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl 6-bromo-5-hydroxy-1-methyl-2-(2-oxoethyl)indole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO4/c1-3-20-14(19)13-8-6-12(18)9(15)7-11(8)16(2)10(13)4-5-17/h5-7,18H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RECXTVUGQLCMNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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